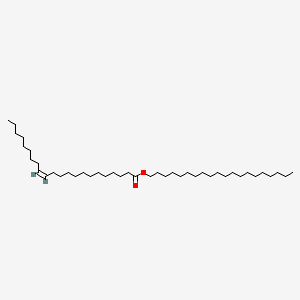![molecular formula C29H28Cl2N6O5 B592480 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen CAS No. 1437468-92-2](/img/no-structure.png)
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen” is also known as cis-2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate . It has a molecular formula of C14H15Cl2N3O5S and a molecular weight of 408.25 .
Molecular Structure Analysis
The InChI code for this compound is provided, which can be used to generate a detailed molecular structure . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound has a melting point of 98 °C . Its density is predicted to be 1.59±0.1 g/cm3 . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . The storage temperature is recommended to be between 2-8°C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of several chemical reactions that will lead to the formation of the desired product. The starting materials will undergo several steps, including protection, deprotection, and coupling reactions, to produce the final product. The synthesis pathway will also require the use of various reagents and solvents to facilitate the chemical reactions.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "1H-1,2,4-triazole", "glycidol", "4-hydroxyanisole", "potassium carbonate", "acetic acid", "sodium hydroxide", "methanol", "dichloromethane", "tetrahydrofuran", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 1H-1,2,4-triazole with glycidol in the presence of potassium carbonate and acetic acid in methanol to form 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole", "Step 2: Deprotection of 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole with sodium hydroxide in methanol to form 1-(2-hydroxypropoxy)-1H-1,2,4-triazole", "Step 3: Coupling of 1-(2-hydroxypropoxy)-1H-1,2,4-triazole with 2,4-dichlorobenzaldehyde in the presence of potassium carbonate and dimethylformamide to form 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol", "Step 4: Methylation of 4-hydroxyanisole with dimethyl sulfate in the presence of sodium hydroxide in methanol to form 4-methoxyphenol", "Step 5: Coupling of 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol with 4-methoxyphenol in the presence of potassium carbonate and tetrahydrofuran to form the final product, 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenol" ] } | |
Número CAS |
1437468-92-2 |
Fórmula molecular |
C29H28Cl2N6O5 |
Peso molecular |
611.48 |
Nombre IUPAC |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1 |
Clave InChI |
JTWAQKSCKVRPBC-WNJJXGMVSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)